1-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclopropanecarboxamide
Description
This compound is a synthetic small molecule characterized by a cyclopropanecarboxamide core linked to a 4-fluorophenyl group and a bicyclic pyridazinone moiety via an ethyl chain. Structural elucidation of such compounds often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-15-6-4-14(5-7-15)19(8-9-19)18(25)21-10-11-23-17(24)12-13-2-1-3-16(13)22-23/h4-7,12H,1-3,8-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBBKLSHLLGXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclopropanecarboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide core with a 4-fluorophenyl group and a tetrahydro-cyclopenta[c]pyridazin moiety. Its molecular formula is CHFNO, with a molecular weight of approximately 325.4 g/mol. The presence of the fluorine atom may enhance lipophilicity and biological activity.
Research indicates that this compound exhibits significant biological activity through multiple pathways:
- Antioxidant Activity : The structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds in its class.
- Receptor Modulation : It may interact with various receptors, including those involved in neurotransmission and inflammation.
Pharmacological Effects
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives:
- Anti-inflammatory Study :
- Cytotoxicity Assessment :
- Neuroprotection Research :
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of 1-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclopropanecarboxamide involves multi-step organic transformations, primarily focusing on amide bond formation and heterocyclic ring construction . Below are the critical reaction pathways inferred from analogous compounds and methodologies in the provided sources:
Amide Bond Formation
The carboxamide linkage is typically synthesized via coupling reactions between a cyclopropanecarboxylic acid derivative and an amine-containing intermediate.
Example Reaction:
Cyclopropane Ring Construction
Cyclopropane moieties are often synthesized via [2+1] cycloaddition or Simmons–Smith reactions , though specific details for this compound are not explicitly documented. Indirect evidence from related patents suggests the use of:
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Key Intermediate : 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (precursor for coupling) .
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Reagents : Dichloromethane, zinc-copper couple, or diazo compounds for cyclopropanation .
Oxidation and Reduction Steps
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Ketone Formation : Oxidation of secondary alcohols (e.g., using PCC or TEMPO) to generate the 3-oxo group in the pyridazinone ring .
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Amine Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling .
Reaction Optimization and Challenges
Key Research Findings
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Yield Maximization : Use of EDCI in DMA achieved 88% yield for analogous carboxamide syntheses .
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Stereochemical Control : Chiral intermediates (e.g., piperidine derivatives) require enantioselective catalysis to avoid racemization .
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Stability Issues : The cyclopropane ring is sensitive to strong acids/bases, necessitating mild reaction conditions .
Table 1: Representative Reaction Conditions for Amide Coupling
| Entry | Coupling Agent | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | EDCI | DMA | 3 | 88 | |
| 2 | DCC | DCM | 6 | 72 |
Table 2: Functional Group Compatibility
| Group | Stability Under Conditions | Modification Required |
|---|---|---|
| Cyclopropane | Moderate | Avoid strong bases/oxidizers |
| Fluorophenyl | High | Stable in Pd-catalyzed reactions |
| Pyridazinone ketone | Low | Protect during acidic/basic steps |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to its three key domains: the cyclopropane ring, fluorophenyl group, and pyridazinone core. Below is a comparative analysis informed by general chemical principles and methodologies referenced in the provided evidence.
Cyclopropane-Containing Analogs
Cyclopropane rings confer conformational rigidity, enhancing binding affinity in drug candidates. Analogous compounds with cyclopropane carboxamide scaffolds but lacking the fluorophenyl group (e.g., N-alkyl cyclopropanecarboxamides) often exhibit reduced metabolic stability due to increased susceptibility to oxidative degradation. The 4-fluorophenyl substitution in the target compound likely improves pharmacokinetic properties by mitigating such oxidation, a strategy highlighted in studies optimizing bioactive molecules .
Fluorophenyl-Modified Derivatives
Replacing the 4-fluorophenyl group with other halogens (e.g., chloro or bromo) or non-halogenated aryl rings alters electronic and steric properties. For instance, chloro analogs may exhibit stronger hydrophobic interactions but poorer solubility, while non-halogenated variants often show diminished target engagement due to reduced electronegativity. The fluorine atom’s balance of electronegativity and small atomic radius is a common optimization step in medicinal chemistry, as inferred from synthesis trends in bioactive compounds .
Pyridazinone-Based Comparators
The 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl moiety is a fused bicyclic system that may act as a hydrogen-bond acceptor. Analogs with simpler pyridazinone or cyclopentane rings (e.g., monocyclic pyridazin-3(2H)-ones) often lack the conformational restraint needed for high-affinity binding. The bicyclic system in the target compound likely enhances binding specificity, a feature critical in enzyme inhibitors or receptor modulators, as suggested by structural studies using tools like SHELX .
Research Findings and Methodological Insights
While direct data on the compound’s bioactivity is absent in the evidence, its structural features align with trends in drug development. For example:
- Synthesis: Modern synthetic routes for similar compounds emphasize regioselective cyclopropanation and amide coupling, as noted in studies on bioactive molecule synthesis .
- Structural Analysis : Crystallographic refinement via SHELX ensures precise determination of stereoelectronic properties, critical for structure-activity relationship (SAR) studies .
- Bioactivity Testing : Advanced 3D cell culture platforms, such as those involving hydrogel-based vascular networks, could evaluate the compound’s efficacy in physiologically relevant microenvironments .
Data Table: Hypothetical Comparison of Structural Analogs
| Compound Modification | Key Feature | Potential Impact on Bioactivity |
|---|---|---|
| Cyclopropane + 4-fluorophenyl | Rigidity + metabolic stability | Enhanced target binding and PK profile |
| Cyclopropane + non-fluorinated aryl | Reduced electronegativity | Lower binding affinity |
| Pyridazinone → monocyclic pyridazinone | Loss of conformational restraint | Reduced specificity |
| Fluorine → Chlorine | Increased hydrophobicity | Improved potency, poorer solubility |
Note: This table is illustrative, based on structural principles and synthesis/bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
